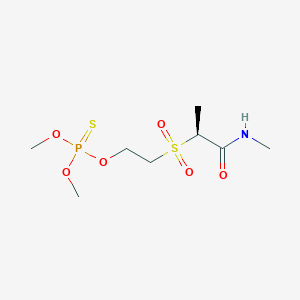
Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester
Descripción general
Descripción
The compound “Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester” is a chemical compound with the molecular formula C8H18NO6PS2 . It is also known as VAMIDOTHION-SULFONE .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.337±0.06 g/cm3 . Its storage temperature is 0-6°C . The predicted pKa value is 14.14±0.46 .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester,” also known as Vamidothion sulfone. However, the available information is limited primarily to its use in agriculture as an insecticide, particularly for controlling aphids. Below are the details of this application:
Insecticide for Agriculture
Vamidothion sulfone is widely used in agriculture to control various pests, especially aphids. It functions by inhibiting enzyme activity or interfering with the growth and reproduction processes of pests. This compound is applied to crops such as vegetables, fruits, soybeans, cotton, and corn for pest prevention and control .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used as an effective and low-toxicity organophosphorus pesticide . Pesticides typically target enzymes or proteins essential for the survival of pests.
Mode of Action
The mode of action of this compound involves inhibiting the enzyme activity of pests or interfering with their growth and reproduction processes . This leads to the death of the pests, thereby protecting the crops.
Result of Action
The result of the action of this compound is the effective control of pests, particularly aphids . By inhibiting essential enzymes and interfering with growth and reproduction, it causes the death of pests and protects crops.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect its stability and effectiveness. The compound is described as stable under normal temperature conditions .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Dimethyl phosphorochloridothioate", "2-amino-1-methyl-2-oxoethylsulfonic acid", "Methylamine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "1. Dimethyl phosphorochloridothioate is reacted with methylamine to produce O,O-dimethyl S-methyl phosphorothioate", "2. O,O-dimethyl S-methyl phosphorothioate is then reacted with 2-amino-1-methyl-2-oxoethylsulfonic acid in the presence of sodium hydroxide to produce O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) phosphorothioate", "3. The resulting product is then treated with methanol and hydrochloric acid to form O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) phosphate", "4. Finally, the phosphate group is replaced with a thiophosphate group by reacting the product with sodium bicarbonate and sulfur to yield Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester" ] } | |
Número CAS |
70898-34-9 |
Nombre del producto |
Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester |
Fórmula molecular |
C8H18NO6PS2 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
(2S)-2-(2-dimethoxyphosphinothioyloxyethylsulfonyl)-N-methylpropanamide |
InChI |
InChI=1S/C8H18NO6PS2/c1-7(8(10)9-2)18(11,12)6-5-15-16(17,13-3)14-4/h7H,5-6H2,1-4H3,(H,9,10)/t7-/m0/s1 |
Clave InChI |
HNRQYFFHOBWJPZ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
SMILES |
CC(C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
SMILES canónico |
CC(C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Vamidothion sulfone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



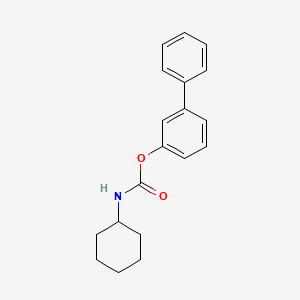


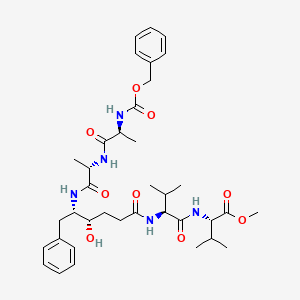
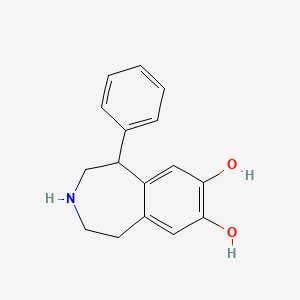
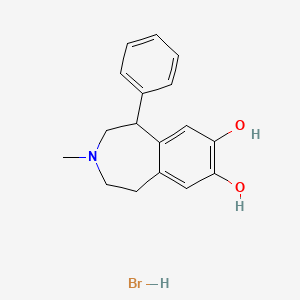
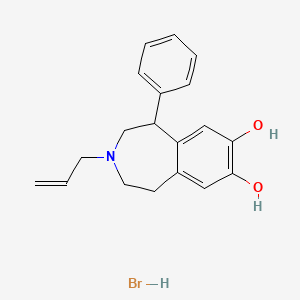
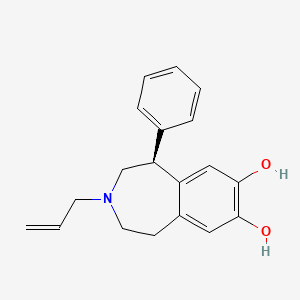

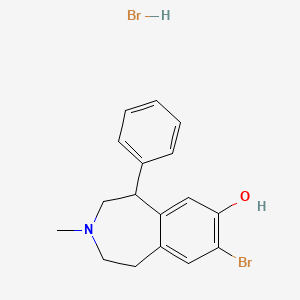
![4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol](/img/structure/B1682081.png)
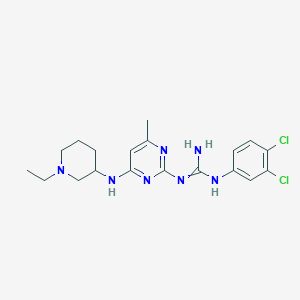
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)
